molecular formula C10H7ClN2O2 B2597615 Methyl 7-chloro-1,8-naphthyridine-3-carboxylate CAS No. 2090229-00-6

Methyl 7-chloro-1,8-naphthyridine-3-carboxylate

Cat. No. B2597615
CAS RN: 2090229-00-6
M. Wt: 222.63
InChI Key: GEJDAVGEAYRIEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular weight of “Methyl 7-chloro-1,8-naphthyridine-3-carboxylate” is 222.63 . The InChI code for this compound is 1S/C10H7ClN2O2/c1-15-10 (14)7-4-6-2-3-8 (11)13-9 (6)12-5-7/h2-5H,1H3 .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions, which can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

It is stored at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Methyl 7-chloro-1,8-naphthyridine-3-carboxylate serves as a critical intermediate in the synthesis of compounds with potent anticancer properties. For instance, it has been used in the development of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important precursor for anticancer drugs, showcasing a rapid and efficient synthesis process that yields significant biological activity (Zhang et al., 2019).

Antibacterial Agents

Research has demonstrated the efficacy of derivatives of this compound in acting as antibacterial agents. A series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids prepared from this compound have shown remarkable in vitro and in vivo antibacterial activities, presenting a promising avenue for developing new therapeutic agents (Bouzard et al., 1992).

Neuroprotective Agents

Further extending its applications, this compound derivatives have been synthesized with neuroprotective profiles. These compounds exhibit inhibitory activity on cholinesterases and have shown neuroprotection in cellular models stressed with neurotoxins, indicating potential therapeutic benefits in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).

Efficient Synthesis Methods

Advancements in the synthesis of this compound derivatives have been achieved through microwave-assisted techniques, which offer a more efficient and time-saving approach. This method is particularly effective for producing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, highlighting the compound's importance as an intermediate for further chemical modifications (Leyva-Ramos et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis process and exploring the potential applications of these compounds.

properties

IUPAC Name

methyl 7-chloro-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-8(11)13-9(6)12-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDAVGEAYRIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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